N-(2,3-dihydroxypropyl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide
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Overview
Description
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamido group, a dihydroxypropyl group, and a dimethylthiophene carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.
Introduction of the Dihydroxypropyl Group: This step involves the reaction of an epoxide with a suitable nucleophile to introduce the dihydroxypropyl group.
Formation of the Dimethylthiophene Carboxamide Moiety: This step involves the reaction of a thiophene derivative with a carboxylic acid derivative to form the dimethylthiophene carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or other reduced derivatives.
Scientific Research Applications
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-N-(2,3-dihydroxypropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Similar structure but with a tetrahydrobenzo[b]thiophene moiety.
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-2-carboxamide: Similar structure but with a carboxamide group at a different position.
Uniqueness
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-benzamido-N-(2,3-dihydroxypropyl)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-10-11(2)24-17(14(10)16(23)18-8-13(21)9-20)19-15(22)12-6-4-3-5-7-12/h3-7,13,20-21H,8-9H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
UGZGLEZTNODHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC(CO)O)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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